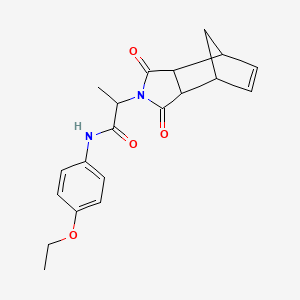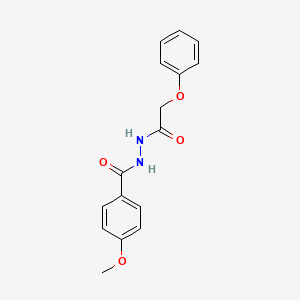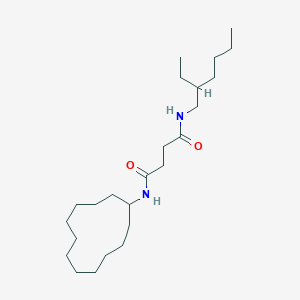![molecular formula C29H29NO9S B12461095 Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the benzoate ester: This can be achieved through esterification reactions involving benzoic acid and ethanol in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonation of a benzene derivative using reagents like p-toluenesulfonyl chloride.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE
- Propyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE
Uniqueness
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is unique due to its specific ester and sulfonyl functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C29H29NO9S |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
ethyl 4-[[5-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C29H29NO9S/c1-3-37-29(34)22-9-13-23(14-10-22)30-27(32)5-4-6-28(33)38-19-26(31)21-11-15-24(16-12-21)39-40(35,36)25-17-7-20(2)8-18-25/h7-18H,3-6,19H2,1-2H3,(H,30,32) |
Clave InChI |
OQVLQYRUGGYYQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12461015.png)
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
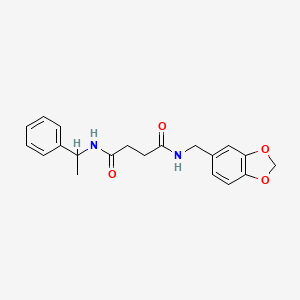
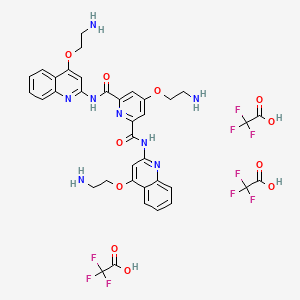
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)
